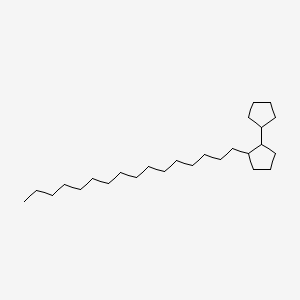
1,1'-Bicyclopentyl, 2-hexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bicyclopentyl, 2-hexadecyl- is an organic compound with the molecular formula C26H50 and a molecular weight of 362.6752 g/mol . It is also known by other names such as 1-Cyclopentyl-2-n-hexadecylcyclopentane and 2-Hexadecylbicyclopentyl . This compound is characterized by its bicyclic structure, which includes two cyclopentane rings and a hexadecyl chain.
Métodos De Preparación
The synthesis of 1,1’-Bicyclopentyl, 2-hexadecyl- typically involves the reaction of cyclopentane derivatives with hexadecyl halides under specific conditions. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-Bicyclopentyl, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, facilitated by bases or nucleophiles.
Aplicaciones Científicas De Investigación
1,1’-Bicyclopentyl, 2-hexadecyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in studying membrane interactions and lipid behavior.
Medicine: Research into its potential as a drug delivery agent due to its lipophilic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Bicyclopentyl, 2-hexadecyl- involves its interaction with hydrophobic environments due to its nonpolar nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid membranes and potential disruption of membrane-associated processes .
Comparación Con Compuestos Similares
1,1’-Bicyclopentyl, 2-hexadecyl- can be compared with other similar compounds such as:
1,1’-Bicyclopentyl: Lacks the hexadecyl chain, making it less hydrophobic.
Hexadecane: A straight-chain hydrocarbon, differing in structure and reactivity.
Cyclopentylcyclopentane: Similar bicyclic structure but without the long alkyl chain.
These comparisons highlight the unique combination of bicyclic structure and long alkyl chain in 1,1’-Bicyclopentyl, 2-hexadecyl-, which contributes to its distinct properties and applications.
Propiedades
Número CAS |
55334-11-7 |
|---|---|
Fórmula molecular |
C26H50 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
1-cyclopentyl-2-hexadecylcyclopentane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-23-26(25)24-20-16-17-21-24/h24-26H,2-23H2,1H3 |
Clave InChI |
ZENJJKDYBBKFAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1CCCC1C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















